Cas no 2411248-83-2 (3-[(2-Hydroxyethyl)(methyl)amino]benzamide)
![3-[(2-Hydroxyethyl)(methyl)amino]benzamide structure](https://ja.kuujia.com/scimg/cas/2411248-83-2x500.png)
3-[(2-Hydroxyethyl)(methyl)amino]benzamide 化学的及び物理的性質
名前と識別子
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- EN300-7459424
- 2411248-83-2
- 3-[(2-hydroxyethyl)(methyl)amino]benzamide
- 3-[(2-Hydroxyethyl)(methyl)amino]benzamide
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- インチ: 1S/C10H14N2O2/c1-12(5-6-13)9-4-2-3-8(7-9)10(11)14/h2-4,7,13H,5-6H2,1H3,(H2,11,14)
- InChIKey: OVOHCOODONBQFO-UHFFFAOYSA-N
- ほほえんだ: OCCN(C)C1C=CC=C(C(N)=O)C=1
計算された属性
- せいみつぶんしりょう: 194.105527694g/mol
- どういたいしつりょう: 194.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 66.6Ų
3-[(2-Hydroxyethyl)(methyl)amino]benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7459424-5.0g |
3-[(2-hydroxyethyl)(methyl)amino]benzamide |
2411248-83-2 | 83.0% | 5.0g |
$2650.0 | 2025-03-11 | |
Enamine | EN300-7459424-0.05g |
3-[(2-hydroxyethyl)(methyl)amino]benzamide |
2411248-83-2 | 83.0% | 0.05g |
$212.0 | 2025-03-11 | |
Enamine | EN300-7459424-0.5g |
3-[(2-hydroxyethyl)(methyl)amino]benzamide |
2411248-83-2 | 83.0% | 0.5g |
$713.0 | 2025-03-11 | |
Enamine | EN300-7459424-0.25g |
3-[(2-hydroxyethyl)(methyl)amino]benzamide |
2411248-83-2 | 83.0% | 0.25g |
$452.0 | 2025-03-11 | |
Enamine | EN300-7459424-10.0g |
3-[(2-hydroxyethyl)(methyl)amino]benzamide |
2411248-83-2 | 83.0% | 10.0g |
$3929.0 | 2025-03-11 | |
Enamine | EN300-7459424-1.0g |
3-[(2-hydroxyethyl)(methyl)amino]benzamide |
2411248-83-2 | 83.0% | 1.0g |
$914.0 | 2025-03-11 | |
Enamine | EN300-7459424-2.5g |
3-[(2-hydroxyethyl)(methyl)amino]benzamide |
2411248-83-2 | 83.0% | 2.5g |
$1791.0 | 2025-03-11 | |
Enamine | EN300-7459424-0.1g |
3-[(2-hydroxyethyl)(methyl)amino]benzamide |
2411248-83-2 | 83.0% | 0.1g |
$317.0 | 2025-03-11 |
3-[(2-Hydroxyethyl)(methyl)amino]benzamide 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
3-[(2-Hydroxyethyl)(methyl)amino]benzamideに関する追加情報
Comprehensive Overview of 3-[(2-Hydroxyethyl)(methyl)amino]benzamide (CAS No. 2411248-83-2)
3-[(2-Hydroxyethyl)(methyl)amino]benzamide, with the CAS number 2411248-83-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, features a benzamide core substituted with a 2-hydroxyethyl-methylamino group, which contributes to its unique physicochemical properties. Researchers are particularly interested in its potential applications as a bioactive intermediate or small-molecule modulator in drug discovery.
The structural attributes of 3-[(2-Hydroxyethyl)(methyl)amino]benzamide make it a promising candidate for targeting specific enzyme pathways or receptor interactions. Its hydrophilic-lipophilic balance (HLB), influenced by the hydroxyethyl moiety, enhances solubility in aqueous and organic solvents, a critical factor for formulation development. Recent studies have explored its role in neurological disorders and metabolic regulation, aligning with the growing demand for novel therapeutic agents in precision medicine.
In the context of AI-driven drug discovery, CAS No. 2411248-83-2 has been flagged in computational screenings for its molecular docking potential. This aligns with trending searches like "AI in chemical synthesis" and "machine learning for compound optimization." The compound’s SMILES notation (CN(CCO)C1=CC=CC(=C1)C(=O)N) facilitates virtual library integration, addressing queries such as "how to predict drug-likeness"—a hot topic in cheminformatics communities.
From a synthetic chemistry perspective, the preparation of 3-[(2-Hydroxyethyl)(methyl)amino]benzamide typically involves amide coupling or reductive amination protocols. Its purity and stability are crucial for high-throughput screening (HTS), a technique frequently searched alongside "best practices for compound storage." Analytical methods like HPLC and LC-MS are employed to validate its integrity, reflecting industry standards for quality control.
Environmental and regulatory considerations are also pivotal. While not classified as hazardous, its biodegradability and ecotoxicological profile are under evaluation—topics often queried as "green chemistry principles." The compound’s logP and pKa values further inform its environmental fate, resonating with searches on "sustainable chemical design."
In summary, 3-[(2-Hydroxyethyl)(methyl)amino]benzamide (CAS 2411248-83-2) exemplifies the intersection of medicinal chemistry and cutting-edge technology. Its versatility in drug development, coupled with its compatibility with computational tools, positions it as a compound of enduring relevance. As research progresses, its applications in personalized therapeutics and biomarker discovery will likely expand, addressing pressing questions in modern healthcare.
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